1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 141184-48-7
VCID: VC21165559
InChI: InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
SMILES: CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

CAS No.: 141184-48-7

Cat. No.: VC21165559

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone - 141184-48-7

Specification

CAS No. 141184-48-7
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Standard InChI Key YPTGMHTXWIENQT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2

Introduction

Biological Activity and Pharmacological Applications

Phosphodiesterase Inhibition

Research indicates that 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, specifically in its oxime form (referred to as WAY-PDA-641), demonstrates inhibitory effects on cyclic AMP-metabolizing enzymes . This activity suggests potential applications in the treatment of conditions where phosphodiesterase inhibition is beneficial.

Respiratory Muscle Relaxation

Studies have investigated the compound's ability to induce respiratory muscle relaxation, suggesting potential therapeutic applications in respiratory disorders . The precise mechanism of action appears to be related to its phosphodiesterase-IV inhibitory properties, which affect cyclic AMP metabolism and subsequent cellular signaling pathways.

Applications in Chemical Synthesis

Precursor in Heterocyclic Synthesis

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone serves as an important intermediate in the synthesis of complex heterocyclic compounds, particularly triazolothiadiazines . The compound's reactive acetyl group and the strategic arrangement of the cyclopentyloxy and methoxy substituents make it valuable in constructing these medicinally relevant heterocycles.

Synthetic Versatility

The compound's functionality allows for various transformations, including:

  • Demethylation reactions leading to hydroxy derivatives

  • Potential carbonyl transformations (reduction, condensation, etc.)

  • Further functionalization of the aromatic ring

  • Conversion to oxime derivatives with biological activity

Structure-Activity Relationship Studies

Research involving 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone has contributed to understanding structure-activity relationships in substituted phenyl compounds. The positioning of the cyclopentyloxy group at the 3-position, rather than the 4-position (as in the isomeric compound 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethanone), appears to influence biological activity differently . This distinction highlights the importance of substitution patterns in determining a compound's pharmacological properties.

Comparison with Related Compounds

The table below compares 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone with structurally related compounds:

CompoundKey Structural DifferenceMolecular FormulaMolecular Weight (g/mol)Notable Properties
1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanoneReference compoundC₁₄H₁₈O₃234.29Phosphodiesterase inhibition (as oxime)
1-(3-Cyclopropyl-4-methoxyphenyl)ethanoneCyclopropyl instead of cyclopentyloxy at position 3C₁₂H₁₄O₂190.24Different electronic properties due to cyclopropyl group
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanoneBenzyloxy instead of cyclopentyloxy at position 3C₁₆H₁₆O₃256.30Increased molecular weight; additional aromatic interactions
1-(3-chloro-4-methoxyphenyl)ethanoneChloro instead of cyclopentyloxy at position 3C₉H₉ClO₂184.62Electron-withdrawing effect of chlorine
1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethanoneReversed positions of cyclopentyloxy (position 4) and methoxy (position 3)C₁₄H₁₈O₃234.29Different electronic distribution and potential binding orientation

Research Applications and Future Directions

The unique structural features and reactivity of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone continue to attract interest in both synthetic chemistry and medicinal chemistry research. Future directions may include:

  • Development of novel synthetic methodologies for accessing derivatives with enhanced properties

  • Further exploration of its phosphodiesterase inhibitory activity and potential therapeutic applications

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of potential applications beyond pharmaceuticals, such as in materials science or catalysis

Analytical Methods for Characterization

The characterization of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone typically involves various analytical techniques. While specific spectral data for this compound is limited in the provided search results, related compounds have been characterized using techniques such as mass spectrometry . For comprehensive characterization, the following methods would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Elemental Analysis

  • X-ray Crystallography (for solid-state structure confirmation)

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